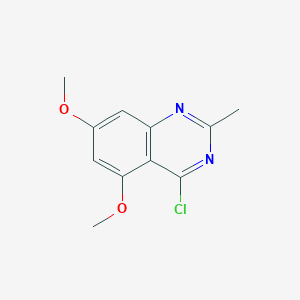
4-Chloro-5,7-dimethoxy-2-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position, methoxy groups at the 5th and 7th positions, and a methyl group at the 2nd position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxy-2-methylquinazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6,7-dimethoxy-2-methylquinazolin-4-ol.
Chlorination: The 6,7-dimethoxy-2-methylquinazolin-4-ol is then subjected to chlorination using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is carried out at 80°C for 1 hour.
Purification: The reaction mixture is purified by removing thionyl chloride under reduced pressure and washing with toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is enhanced to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of demethylated quinazoline derivatives.
Applications De Recherche Scientifique
4-Chloro-5,7-dimethoxy-2-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinazoline derivatives used in various chemical reactions and studies.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-Chloro-5,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline
- 4-Chloro-2-methylquinazoline
- 5,7-Dimethoxy-2-methylquinazoline
Comparison
4-Chloro-5,7-dimethoxy-2-methylquinazoline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
4-chloro-5,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3 |
Clé InChI |
YXZMLDPTYRLREO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


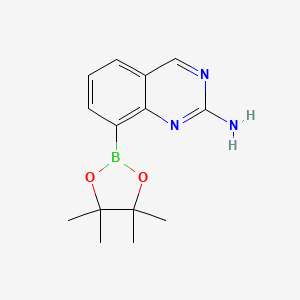
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
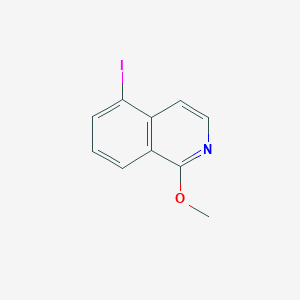
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
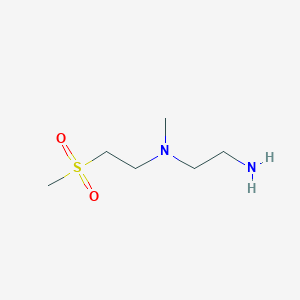


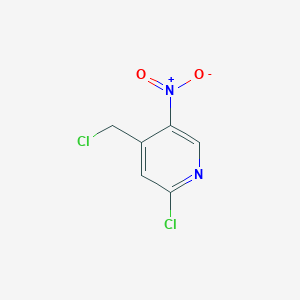
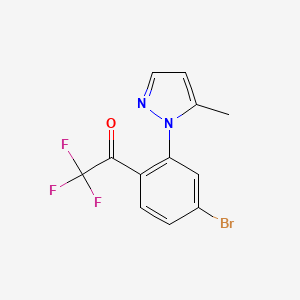
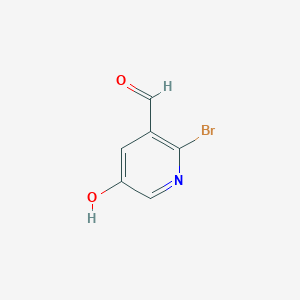
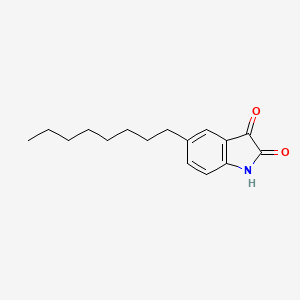
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
